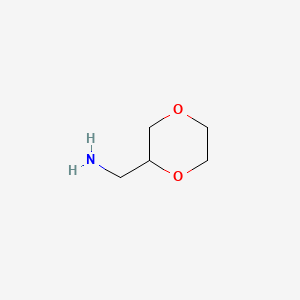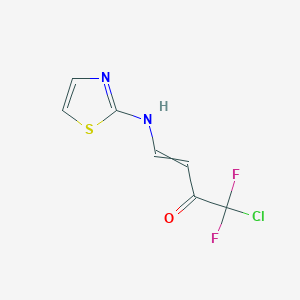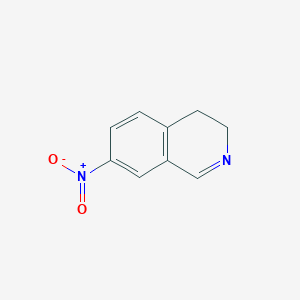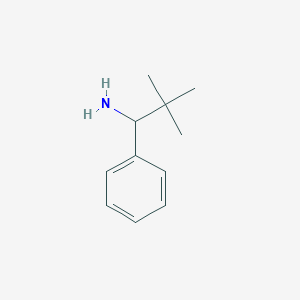
N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives, which are relevant to the analysis of sulfonamide-based compounds. Sulfonamides are known for their wide range of biological activities, including inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes . The papers provided focus on the synthesis, molecular structure, and biological evaluation of different sulfonamide derivatives, which can offer insights into the general characteristics and potential applications of "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide".
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, mesitylene sulfonyl chloride was used to synthesize substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, which showed potent cytotoxicity against various cancer cell lines . Similarly, the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines was achieved through a two-component condensation reaction . These methods could potentially be adapted for the synthesis of "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide".
Molecular Structure Analysis
The molecular structure and electronic properties of sulfonamide derivatives have been studied using techniques such as Density Functional Theory (DFT) calculations, which assist in understanding the molecular and electronic structures and provide useful structural and spectroscopic information . The molecular docking studies also support the experimental observations and help in predicting the biological activity of these compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including the formation of imino ylides and their subsequent reduction to yield the target compounds . The reactivity of these compounds can be influenced by the nature of the substituents on the sulfonamide moiety, which can affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The NMR and FT-IR spectroscopic properties provide insights into the chemical environment of the molecules . The biological evaluation of these compounds, including their antibacterial and enzyme inhibition activities, is essential for determining their potential as therapeutic agents .
Applications De Recherche Scientifique
Sulfonamides in Drug Discovery and Development
Sulfonamides have been identified as key structural motifs in various classes of drugs due to their versatile pharmacological properties. They are pivotal in the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotic drugs, and COX2 inhibitors, among others. Recent research highlights the exploration of sulfonamides in developing antiglaucoma agents, antitumor agents targeting carbonic anhydrase isoforms CA IX/XII, and in addressing conditions like dandruff through their action on yeast carbonic anhydrases. Notably, drugs such as apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) exhibit significant antitumor activities, underscoring the ongoing need for novel sulfonamide compounds to enhance treatment options for various diseases including glaucoma, cancer, and microbial infections (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Enzyme Inhibition
Sulfonamides have been researched extensively for their role as enzyme inhibitors, particularly in targeting enzymes such as carbonic anhydrases and tyrosine kinases. Their inhibitory action is critical in the treatment of conditions such as glaucoma, hypertension, and certain cancers. The ability to design sulfonamide compounds that selectively target specific enzyme isoforms presents a promising approach for therapeutic intervention, offering potential for the development of highly specific and effective drugs (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
Beyond their medicinal applications, sulfonamides have also been studied for their environmental impact and analytical detection methods. Research into the biodegradation of sulfonamide antibiotics, for example, is critical for understanding their persistence and effects in the environment. Additionally, sulfonamides have been a focus in the development of analytical methods for their detection in various matrices, highlighting their relevance not only in pharmaceuticals but also in environmental science and food safety (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWOELRCCZWRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424222 |
Source


|
| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82471-86-1 |
Source


|
| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)




![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)
